Hexahydropyrimidine hydrochloride

Description

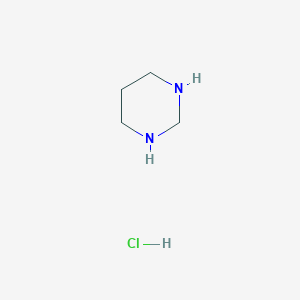

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15937-63-0 |

|---|---|

Molecular Formula |

C4H11ClN2 |

Molecular Weight |

122.60 g/mol |

IUPAC Name |

1,3-diazinane;hydrochloride |

InChI |

InChI=1S/C4H10N2.ClH/c1-2-5-4-6-3-1;/h5-6H,1-4H2;1H |

InChI Key |

XQQBNEPVCNNUPW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCNC1.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Hexahydropyrimidine Hydrochloride and Analogous Derivatives

Classical Condensation Reactions in Hexahydropyrimidine (B1621009) Formation

Classical condensation reactions are fundamental to the synthesis of hexahydropyrimidines, often involving the formation of carbon-nitrogen bonds through the reaction of aldehydes, amines, and a third component.

Mannich-Type Reactions for Hexahydropyrimidine Ring Construction

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. wikipedia.org In the context of hexahydropyrimidine synthesis, a Mannich-type reaction typically involves an aldehyde, an amine (or ammonia (B1221849) source like ammonium (B1175870) acetate), and a compound containing an active methylene (B1212753) group. ukm.myresearchgate.net This reaction proceeds through the formation of an iminium ion intermediate from the aldehyde and the amine, which then reacts with the enol form of the active methylene compound to form the β-amino carbonyl compound known as a Mannich base. wikipedia.org Subsequent cyclization leads to the formation of the hexahydropyrimidine ring.

A general synthesis of hexahydropyrimidine derivatives via a Mannich-type reaction involves the refluxing of a mixture of a benzaldehyde (B42025) derivative, ammonium acetate, and nitromethane (B149229) in a solvent like n-butanol. ukm.my The reaction progress is monitored by thin-layer chromatography, and upon completion, the product is isolated by evaporating the solvent. ukm.my

Table 1: Examples of Mannich-Type Reactions for Hexahydropyrimidine Synthesis

| Aldehyde | Amine Source | Active Methylene Compound | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|---|

| Benzaldehyde Derivatives | Ammonium Acetate | Nitromethane | n-Butanol | 5-Nitro-2,4,6-trisubstituted-hexahydropyrimidines | ukm.my |

Three-Component Condensation Approaches

Three-component condensation reactions are a powerful tool for the one-pot synthesis of complex molecules like hexahydropyrimidines from simple starting materials. researchgate.netrsc.org These reactions are highly atom-economical and often proceed with high efficiency. The Biginelli reaction, a classic example of a three-component condensation, is widely used for the synthesis of dihydropyrimidines and can be adapted for hexahydropyrimidine synthesis. mdpi.com

These reactions typically involve the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a urea (B33335) or thiourea (B124793) derivative. researchgate.netresearchgate.net The reaction is often catalyzed by an acid. The mechanism involves the formation of an acyl-iminium ion intermediate, which then undergoes cyclization and dehydration to afford the pyrimidine (B1678525) ring. researchgate.net

Reductive Amination-Cyclization Strategies for Hexahydropyrimidine Synthesis

Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia or a primary or secondary amine. masterorganicchemistry.comjocpr.com This two-step process involves the initial formation of an imine or enamine, which is then reduced to the corresponding amine. youtube.com In the synthesis of hexahydropyrimidines, a reductive amination-cyclization strategy can be employed, where a diamine is reacted with a dicarbonyl compound, or a related precursor, followed by an intramolecular cyclization.

The synthesis of hexahydropyrimidines from 1,3-diamines and ketones or aldehydes is a classic example of this strategy. acs.org The reaction between the diamine and the carbonyl compound forms a bis-imine or a related intermediate, which then undergoes intramolecular cyclization to yield the hexahydropyrimidine ring. The reduction step can be carried out using various reducing agents, such as sodium borohydride (B1222165) or sodium cyanoborohydride. masterorganicchemistry.com A key advantage of using sodium cyanoborohydride is its ability to selectively reduce the iminium ion in the presence of the carbonyl group, allowing for a one-pot reaction. youtube.com

More recent developments have focused on catalytic reductive amination, using transition metal catalysts to achieve high selectivity and efficiency. jocpr.comorganic-chemistry.org

Catalytic Protocols for Hexahydropyrimidine Core Assembly

The use of catalysts has significantly advanced the synthesis of hexahydropyrimidines, offering milder reaction conditions, higher yields, and improved selectivity. Both transition metal catalysts and heterogeneous catalysts have been successfully employed.

Transition Metal-Catalyzed Cycloaddition Reactions (e.g., Indium(III), Iron(III))

Transition metal catalysts, such as those based on indium(III) and iron(III), have proven effective in catalyzing the synthesis of hexahydropyrimidines. rsc.org Iron(III) triflate (Fe(OTf)₃), for instance, has been used to catalyze the tandem amidomethylative reactions of α-phenylstyrene with bis(tosylamido)methane to form hexahydropyrimidine derivatives. rsc.org The proposed mechanism involves the Fe(OTf)₃-catalyzed formation of a tosylformaldimine and its adduct, which then undergoes an intermolecular aza-Prins reaction with the alkene. rsc.org This is followed by a condensation, iminium homologation, and intramolecular aza-Prins cyclization cascade to yield the final hexahydropyrimidine product. rsc.org

Table 2: Transition Metal Catalysts in Hexahydropyrimidine Synthesis

| Catalyst | Reactants | Product | Key Features | Reference |

|---|

Heterogeneous Catalysis in Hexahydropyrimidine Synthesis (e.g., Dy/Chitosan Systems)

Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. mdpi.com While the direct use of Dy/Chitosan systems for hexahydropyrimidine synthesis is not extensively detailed in the provided context, the principles of heterogeneous catalysis are highly relevant. nih.govorgchemres.org For instance, supported heteropolyacids and zeolites have been investigated for the synthesis of related dihydropyrimidones. researchgate.net These solid acid catalysts can effectively promote the condensation reactions required for the formation of the pyrimidine ring. The development of novel heterogeneous catalysts, potentially including systems like Dy/Chitosan, represents a promising avenue for greener and more efficient synthesis of hexahydropyrimidines.

Acid-Catalyzed Ring Formation

The synthesis of the hexahydropyrimidine ring is frequently accomplished through a Mannich-type reaction, a classic example of acid-catalyzed ring formation. This method involves the condensation of three components: an aldehyde, an amine source (such as ammonium acetate), and a carbon acid. The reaction proceeds under reflux conditions, often in a solvent like n-butanol, and its progress can be monitored using thin-layer chromatography (TLC). ukm.my

The mechanism involves the acid-catalyzed formation of an iminium ion from the aldehyde and the amine. This electrophilic intermediate is then attacked by the enolate of the carbon acid, leading to the formation of a Mannich base. Subsequent intramolecular cyclization and dehydration steps yield the hexahydropyrimidine ring. The use of nitromethane as the carbon acid component is particularly common, as it directly installs a nitro group at the 5-position of the ring, a versatile functional group for further derivatization. ukm.my

A study identified a hit compound with a hexahydropyrimidine core during screening for novel anti-hepatitis C virus (HCV) agents, highlighting the biological relevance of this scaffold. nih.gov While the study focused on biological characterization, the initial synthesis of such cores often relies on these fundamental acid-catalyzed cyclization strategies. nih.gov

Synthesis of Functionalized and Substituted Hexahydropyrimidine Hydrochloride Derivatives

Introduction of Halogenated and Nitro Substituents

The introduction of electron-withdrawing groups like halogens and nitro moieties onto the hexahydropyrimidine scaffold is a key strategy for modulating its chemical and physical properties.

Nitro-Substituted Derivatives: The most direct method for synthesizing nitro-substituted hexahydropyrimidines is through the previously mentioned Mannich-type reaction using nitromethane as a key building block. ukm.my This one-pot synthesis efficiently yields 5-nitro-substituted hexahydropyrimidines. For instance, reacting benzaldehyde derivatives, ammonium acetate, and nitromethane in refluxing n-butanol produces the corresponding 5-nitro-2,4,6-trisubstituted-hexahydropyrimidine. ukm.my

Another approach involves the direct nitration of a pre-formed hexahydropyrimidine analogue. While direct nitration of the simple hexahydropyrimidine ring is less common, studies on complex, related structures like decaethylhexapyrrolohexaazacoronene (DEHPHAC) have demonstrated that direct substitution is possible. The nitration of DEHPHAC was achieved using silver nitrite, yielding the corresponding nitro-derivative. nih.gov This suggests that under specific conditions, direct electrophilic nitration could be a viable route for certain hexahydropyrimidine derivatives. The nitro group is highly valuable as it can be transformed into other functional groups, such as an amino group, which is a powerful electron-donating group. nih.gov

Halogenated Derivatives: The introduction of halogens onto the pyrimidine ring can be achieved using various halogenating agents. A highly efficient method for the C-5 halogenation of related pyrimidine-based nucleosides utilizes N-halosuccinimides (NCS, NBS, NIS) as the halogen source in an ionic liquid medium. elsevierpure.com This approach avoids the need for a catalyst and provides a green methodology. Although demonstrated on nucleosides, this method of electrophilic halogenation is a strong candidate for the functionalization of the hexahydropyrimidine ring, particularly at positions activated by existing substituents.

The synthesis of halogen-containing drugs is a major focus in medicinal chemistry, with the introduction of halogens often leading to improved potency and pharmacokinetic properties. pharmaexcipients.com For example, syntheses of complex drugs frequently involve building blocks like 2,6-dichloro-5-fluoronicotinic acid, showcasing the importance of halogenated heterocyclic precursors. pharmaexcipients.com

| Reaction | Starting Material | Reagents | Product | Reference |

| Nitration | Benzaldehyde derivative, Ammonium acetate, Nitromethane | n-BuOH, Reflux | 5-Nitro-2,4,6-trisubstituted-hexahydropyrimidine | ukm.my |

| Nitration | DecaethylHPHAC (1a) | Silver nitrite | nitroDEHPHAC (2a) | nih.gov |

| Halogenation | Pyrimidine-based nucleoside | N-Halosuccinimide (NCS, NBS, NIS) | C-5 Halogenated nucleoside | elsevierpure.com |

Preparation of Chiral Hexahydropyrimidine Scaffolds

The development of stereoselective syntheses for chiral molecules is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.govresearchgate.net The synthesis of chiral hexahydropyrimidine scaffolds can be approached through several asymmetric strategies.

One primary method involves the use of chiral building blocks. For example, a chiral 1,3-diamine can be condensed with an aldehyde to form an optically active hexahydropyrimidine. The stereochemistry of the diamine dictates the stereochemistry of the resulting heterocyclic ring.

Alternatively, asymmetric catalysis can be employed. While specific examples for this compound are not prevalent, related pyrimidine systems have been synthesized with high enantioselectivity. For instance, a highly enantioselective cyclopropanation of N1-vinylpyrimidines with phenyliodonium (B1259483) ylides, using a chiral catalyst, has been reported to produce chiral pyrimidine-substituted cyclopropanes with up to 99% enantiomeric excess (ee). rsc.org This demonstrates the potential for using chiral catalysts to control the stereochemical outcome of reactions involving pyrimidine derivatives. Such principles could be extended to the asymmetric synthesis of the hexahydropyrimidine ring itself, for instance, in a chiral catalyst-mediated Mannich-type reaction.

| Strategy | Description | Example Principle | Reference |

| Chiral Building Blocks | Use of enantiomerically pure starting materials, such as a chiral diamine, to construct the ring. | Condensation of a chiral diamine with an aldehyde. | General Asymmetric Synthesis Principle |

| Asymmetric Catalysis | Employment of a chiral catalyst to induce enantioselectivity in the ring-forming reaction. | Asymmetric cyclopropanation of vinylpyrimidines using a chiral catalyst to achieve high ee. | rsc.org |

Formation of Schiff Bases and Amide Derivatives from Hexahydropyrimidine Precursors

Functionalized hexahydropyrimidines serve as valuable precursors for the synthesis of more complex molecules, including Schiff bases and amides. ukm.my

Schiff Base Formation: Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or ketone). wikipedia.orgnih.gov In the context of hexahydropyrimidines, a precursor bearing a primary amino group is required. This is commonly achieved by the reduction of a nitro-substituted hexahydropyrimidine. For example, a 5-nitro-2,4,6-triarylhexahydropyrimidine can be reduced using a reagent like hydrazine (B178648) to yield the corresponding 5-amino-hexahydropyrimidine derivative. ukm.my

This amino-hexahydropyrimidine can then be converted into a variety of Schiff bases by reacting it with different substituted benzaldehyde derivatives. ukm.my The reaction is a condensation where the carbonyl group (-C=O) is converted to an imine (-HC=N-), typically with the elimination of water. ukm.mywikipedia.org

Amide Formation: Amide derivatives can be synthesized from hexahydropyrimidine precursors that contain a secondary amine within the ring structure. The N-H protons at positions 1 and 3 of the hexahydropyrimidine ring are available for acylation. The reaction of a 5-nitro-2,4,6-trisubstituted-hexahydropyrimidine with an acylating agent, such as benzoyl chloride, in the presence of a base like pyridine, leads to the formation of an amide derivative. ukm.my The benzoyl group attaches to one of the secondary ring nitrogens. This method provides a straightforward route to N-acylated hexahydropyrimidines, further expanding the chemical diversity of this scaffold. ukm.myrsc.orggoogle.com

| Derivative Type | Precursor | Reagents | Product | Reference |

| Schiff Base | 5-Amino-2,4,6-triarylhexahydropyrimidine | Substituted Benzaldehyde | Hexahydropyrimidine-based Schiff Base | ukm.my |

| Amide | 5-Nitro-2,4,6-trisubstituted-hexahydropyrimidine | Benzoyl chloride, Pyridine | N-Benzoyl-hexahydropyrimidine derivative | ukm.my |

Elucidation of Chemical Reactivity and Transformation Mechanisms of Hexahydropyrimidine Hydrochloride Systems

Hydrolytic Pathways and Stability in Aqueous and Acidic Environments

The stability of the hexahydropyrimidine (B1621009) ring is significantly influenced by the pH of the aqueous medium. In both neutral and acidic solutions, hexahydropyrimidine hydrochloride is susceptible to hydrolysis, which involves the cleavage of the heterocyclic ring. This process is essentially the reverse of its formation, which is typically a condensation reaction between a 1,3-diamine and an aldehyde or ketone.

The primary hydrolytic pathway involves the protonation of one or both nitrogen atoms, which facilitates the nucleophilic attack of water on the C2 carbon. This leads to the formation of a transient hemiaminal intermediate. Subsequent cleavage of the carbon-nitrogen bonds results in the opening of the ring to yield the corresponding 1,3-diaminopropane (B46017) and the carbonyl compound from which it was derived.

In acidic environments, the rate of hydrolysis is generally enhanced due to the increased concentration of the protonated species, which are more electrophilic and thus more susceptible to nucleophilic attack. The stability of hexahydropyrimidine is therefore lowest in acidic solutions. Studies on related heterocyclic compounds, such as cefpirome (B1668871) sulfate, have shown that stability is often greatest in a pH range of 4-6, with degradation increasing in more acidic or alkaline conditions. nih.gov Similarly, investigations into the acid-catalyzed hydrolysis of other N-glycosidic bonds, as seen in uridine, highlight the role of protonation in facilitating bond cleavage. rsc.org

During a structure-activity relationship study of a hexahydropyrimidine-containing compound, a conversion of the hexahydropyrimidine core into a linear diamine was observed, confirming the lability of the ring in aqueous environments. libretexts.org This ring-opening is a key characteristic of the hydrolytic instability of the hexahydropyrimidine system.

The degradation of related nitrogen-containing heterocycles, such as hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), under certain conditions can lead to the formation of formaldehyde (B43269) among other products, which is consistent with the breakdown of the heterocyclic ring structure. numberanalytics.com

Investigation of Tautomeric Equilibria in Hexahydropyrimidine Systems

Hexahydropyrimidine systems can exhibit ring-chain tautomerism, a form of isomerism where the cyclic and open-chain forms coexist in equilibrium. ukm.my This equilibrium is between the cyclic hexahydropyrimidine and its open-chain isomer, a monoimine. The position of this equilibrium is influenced by several factors, including the nature of the substituents on the ring and the solvent.

For N-unsubstituted hexahydropyrimidines derived from the condensation of 1,3-diaminopropane with aldehydes and ketones, the existence of this equilibrium has been a subject of investigation. nih.gov While the hexahydropyrimidine structure is often assumed, the corresponding monoimine can be a significant component of the equilibrium mixture. nih.gov

The equilibrium can be shifted by substituents. For instance, with derivatives of isobutyraldehyde (B47883) and ketones, the proportion of the linear tautomer increases as the steric bulk of the substituents at the C2 position increases. nih.gov Conversely, electron-withdrawing substituents on an aromatic ring at the C2 position tend to stabilize the cyclic hexahydropyrimidine form. nih.gov The interconversion between the tautomers can be slow, sometimes taking several days to reach equilibrium in solution at room temperature. nih.gov

Tautomeric Equilibrium in 2-Substituted Hexahydropyrimidines

| Substituent at C2 | Predominant Tautomeric Form | Influencing Factor | Reference |

|---|---|---|---|

| Isobutyraldehyde/Ketone derivatives | Linear (Monoimine) | Increased steric bulk of substituents | nih.gov |

| Aromatic aldehydes with electron-acceptor groups | Cyclic (Hexahydropyrimidine) | Electronic effect of substituent | nih.gov |

Dynamic Conformational Analysis: Ring Reversal and Nitrogen Inversion Processes

The six-membered hexahydropyrimidine ring is not planar and adopts a chair-like conformation, similar to cyclohexane. This conformation is dynamic, undergoing processes such as ring reversal and nitrogen inversion.

Ring Reversal: This process involves the flipping of the chair conformation from one form to another. The energy barrier for this process has been studied using techniques like proton magnetic resonance spectroscopy. For N,N'-dimethylhexahydropyrimidine, the free energy of activation for ring inversion has been measured and is a key parameter in understanding the molecule's flexibility. libretexts.org

Nitrogen Inversion: The nitrogen atoms in the hexahydropyrimidine ring are typically sp³ hybridized and have a lone pair of electrons, leading to a pyramidal geometry. Nitrogen inversion is a process where the nitrogen atom and its substituents rapidly oscillate through a planar transition state. rsc.org This "umbrella-like" inversion interconverts the two enantiomeric forms of a chiral amine. rsc.org For simple amines, this inversion is extremely rapid at room temperature. rsc.org In cyclic systems like hexahydropyrimidines, the rate of nitrogen inversion can be influenced by the ring's conformational dynamics and the nature of the substituents on the nitrogen atoms. The presence of bulky substituents on the nitrogen can affect the rate of inversion.

The conformational free-energy differences between axial and equatorial N-alkyl groups (like methyl and ethyl) in hexahydropyrimidines have been found to be slightly smaller than in the corresponding N-alkylpiperidines. This suggests a repulsion between two axial lone electron pairs of approximately 0.3 kcal/mole.

Conformational Dynamics of Hexahydropyrimidines

| Process | Description | Key Findings | Reference |

|---|---|---|---|

| Ring Reversal | Flipping of the chair conformation. | Free energies of activation can be measured by NMR. | libretexts.org |

| Nitrogen Inversion | Pyramidal inversion of the nitrogen atoms. | Rapid at room temperature; rate is influenced by N-substituents. | rsc.org |

| Conformational Free Energy | Energy difference between axial and equatorial N-alkyl groups. | Slightly smaller than in N-alkylpiperidines, indicating lone pair repulsion. |

Mechanistic Investigations of Derivatization Reactions (e.g., Aza-Prins Reaction, Iminium Homologation)

The nitrogen atoms in the hexahydropyrimidine ring are nucleophilic and can participate in various derivatization reactions.

Aza-Prins Reaction: The aza-Prins reaction is a powerful method for constructing nitrogen-containing heterocycles, typically piperidines. The reaction involves the cyclization of a homoallylic amine with an aldehyde, usually promoted by a Lewis or Brønsted acid. While not a direct reaction of the hexahydropyrimidine ring itself, the principles are relevant. A hexahydropyrimidine can be considered a precursor to an iminium ion in equilibrium. This iminium ion could then undergo an intramolecular cyclization if an appropriately positioned alkene is present in one of the substituents, or it could react intermolecularly with an alkene. The reaction proceeds through a piperidyl cation intermediate which is then trapped by a nucleophile. The diastereoselectivity of the reaction can be influenced by the nature of the reactants and the reaction conditions.

Iminium Homologation: Homologation refers to a reaction that adds a methylene (B1212753) group (-CH2-) to a functional group. In the context of hexahydropyrimidines, this could involve the formation of an iminium ion intermediate, which then reacts with a suitable one-carbon nucleophile. While specific examples of iminium homologation with hexahydropyrimidines are not prevalent in the literature, the general reactivity of the ring system suggests this possibility. The nitrogen atoms of the hexahydropyrimidine can react with electrophiles. For instance, the reaction of a secondary amine in the pyrimidine (B1678525) ring with benzoyl chloride to form an amide has been reported. This demonstrates the nucleophilic character of the nitrogen atoms and their ability to react with electrophilic reagents, a prerequisite for forming an iminíum species that could then undergo homologation.

Redox Chemistry of Substituted Hexahydropyrimidines (e.g., Nitro Group Reduction)

The redox chemistry of hexahydropyrimidines often focuses on the transformations of substituents attached to the ring. A common example is the reduction of a nitro group.

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available for this conversion, including catalytic hydrogenation (e.g., using Pd/C or Raney Nickel), or the use of reducing agents like iron, zinc, or tin(II) chloride in acidic media.

In the context of substituted hexahydropyrimidines, the reduction of a nitro group has been demonstrated as a key step in the synthesis of new derivatives. For example, 5-nitro-2,4,6-tris(nitrophenyl)hexahydropyrimidines have been successfully reduced to the corresponding amino derivatives using hydrazine (B178648) in the presence of a catalyst. This transformation converts the electron-withdrawing nitro groups into electron-donating amino groups, significantly altering the electronic properties of the molecule. The choice of reducing agent can be critical to avoid the reduction of other functional groups that may be present in the molecule. For instance, sodium sulfide (B99878) is a milder reducing agent that can sometimes selectively reduce one nitro group in the presence of others.

Reagents for Nitro Group Reduction

| Reagent | Conditions | Applicability | Reference |

|---|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation | Reduces both aromatic and aliphatic nitro groups | |

| Fe/Acid | Acidic media | Mild, tolerates other reducible groups | |

| Zn/Acid | Acidic media | Mild, tolerates other reducible groups | |

| SnCl₂ | - | Mild, tolerates other reducible groups | |

| Hydrazine | With catalyst | Used for reducing nitro-substituted hexahydropyrimidines |

Advanced Spectroscopic and Structural Characterization Methodologies for Hexahydropyrimidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for structural elucidation. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each unique proton and carbon atom in the molecule.

In the case of Hexahydropyrimidine (B1621009) hydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the protons on the three methylene (B1212753) groups (C4, C5, and C6) and the methylene group at the C2 position. The protons attached to the nitrogen atoms (N-H) would also produce signals, though their chemical shift can be variable and influenced by factors such as solvent and concentration. The protons on the carbon atoms adjacent to the nitrogen atoms (C4, C6, and C2) would be deshielded and thus appear at a higher chemical shift (downfield) compared to the protons on the C5 carbon. The hydrochloride salt form would further influence the chemical shifts, particularly of the N-H protons and the adjacent C-H protons, due to the presence of the positively charged nitrogen atoms.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For Hexahydropyrimidine hydrochloride, three distinct signals would be expected for the C2, C4/C6 (which are chemically equivalent), and C5 carbons of the ring. Similar to the proton NMR, the carbons bonded to nitrogen (C2, C4, C6) would resonate at a higher chemical shift compared to the C5 carbon.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Hexahydropyrimidine Derivatives Data presented is for illustrative purposes and does not represent this compound itself.

| Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| C2-H | 4.9 - 5.2 | 70 - 80 |

| C4/C6-H | 3.5 - 3.9 | 45 - 55 |

| C5-H | 1.7 - 2.0 | 20 - 30 |

| N-H | 2.6 - 2.9 | N/A |

Note: The specific chemical shifts for this compound will vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., NOESY) for Stereochemical Assignments

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the stereochemistry and conformation of molecules. researchgate.net NOESY experiments detect through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of whether they are directly bonded. researchgate.net

For Hexahydropyrimidine, which adopts a chair-like conformation, NOESY can be used to establish the relative orientation of the protons on the ring. wisc.edu For instance, cross-peaks between axial protons on different carbons would confirm their spatial closeness on the same face of the ring. This information is vital for confirming the chair conformation and understanding the spatial relationships between different parts of the molecule, which is not obtainable from 1D NMR spectra alone.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers clues about its structure.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the free base (hexahydropyrimidine, C₄H₁₀N₂), which has a molecular weight of approximately 86.14 g/mol . The hydrochloride itself is not typically observed directly.

The fragmentation of the molecular ion would likely involve the cleavage of the C-C and C-N bonds of the ring. Common fragments would result from the loss of small, stable neutral molecules or radicals. Analysis of the m/z values of these fragment ions helps to piece together the structure of the original molecule.

Table 3: Plausible Mass Spectrometry Fragments for Hexahydropyrimidine

| m/z Value | Possible Fragment Structure/Loss |

| 86 | Molecular Ion [C₄H₁₀N₂]⁺ |

| 57 | Loss of an ethylamine (B1201723) radical (•CH₂NH₂) |

| 43 | Propylamine fragment [CH₃CH₂CH₂NH]⁺ |

| 30 | Methyleneimine fragment [CH₂=NH₂]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

For this compound, a single crystal X-ray diffraction study would unequivocally confirm its molecular structure. It would provide precise bond lengths, bond angles, and torsion angles. A key finding would be the confirmation of the chair conformation of the six-membered ring, which is the expected lowest energy conformation. mdpi.com Furthermore, the analysis would reveal the location of the hydrochloride's proton on one of the nitrogen atoms and detail the intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the chloride anion, which dictate the crystal packing.

Elemental Compositional Analysis and Chromatographic Purity Assessment

Elemental Analysis is a technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₄H₁₁ClN₂), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the empirical formula and the purity of the sample.

Table 4: Theoretical Elemental Composition of this compound (C₄H₁₁ClN₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 4 | 48.04 | 39.19 |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 9.07 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 28.93 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 22.87 |

| Total | 122.62 | 100.00 |

Chromatographic Purity Assessment , typically using High-Performance Liquid Chromatography (HPLC), is essential for determining the purity of a compound. google.com In an HPLC analysis of this compound, the compound would be dissolved in a suitable mobile phase and passed through a column. A pure sample will ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities. By using a detector, such as a UV detector (though less effective for this compound) or a charged aerosol detector (CAD), and comparing the peak area of the main component to the total area of all peaks, the purity of the sample can be quantified with high accuracy.

Theoretical and Computational Chemistry Approaches to Hexahydropyrimidine Hydrochloride

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules like hexahydropyrimidine (B1621009) hydrochloride. nih.govnih.gov This method is favored for its balance of computational cost and accuracy in predicting molecular characteristics. nih.gov DFT calculations are used to determine the ground-state electronic structure, which in turn allows for the prediction of a wide array of properties, including molecular geometry, vibrational frequencies, and parameters related to chemical reactivity. nih.govresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. aps.orgarxiv.org For a flexible six-membered ring system like hexahydropyrimidine, multiple low-energy conformations, such as chair and boat forms, are possible. Computational methods, particularly DFT, can calculate the energies of these different conformers to identify the most stable structure and map the potential energy surface (PES). nih.gov This landscape reveals the energy barriers between different conformations, providing insight into the molecule's flexibility. The optimization process systematically adjusts the atomic coordinates to find the minimum energy structure, which corresponds to the most likely geometry of the molecule in the gas phase or in solution. nih.govresearchgate.net

Table 1: Representative Data from a Hypothetical DFT Geometry Optimization of Hexahydropyrimidine

| Parameter | Optimized Value (Chair Conformation) | Optimized Value (Boat Conformation) |

| Relative Energy | 0.00 kcal/mol | +6.5 kcal/mol |

| C-N Bond Length | 1.47 Å | 1.48 Å |

| C-C Bond Length | 1.53 Å | 1.54 Å |

| N-C-N Bond Angle | 111.0° | 109.5° |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial global reactivity descriptor. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations are highly effective for determining the energies and shapes of these frontier orbitals, thereby predicting the molecule's kinetic stability and reactivity profile. nih.govnih.gov

Table 2: Hypothetical FMO Analysis Data for Hexahydropyrimidine

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | +1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical reactivity and stability |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the charge distribution within a molecule. chemrxiv.orgnih.gov An MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov Green represents areas of neutral potential. nih.gov For hexahydropyrimidine hydrochloride, an MEP map would highlight the electron-rich nitrogen atoms and the electron-deficient protons, providing a clear picture of its reactive sites and its potential for intermolecular interactions like hydrogen bonding. ukm.myrsc.orgnih.gov

Computational Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry offers powerful tools for mapping out the step-by-step mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed reaction profile. arxiv.orgrsc.org This is particularly useful for understanding how this compound might be synthesized or how it might participate in further reactions.

Transition state theory is central to this analysis. A transition state is the highest energy point along the lowest energy path from reactants to products. Locating this structure computationally and calculating its energy (the activation barrier) is key to predicting the rate of a reaction. arxiv.org For complex reactions, computational methods can help distinguish between competing pathways by identifying the one with the lowest activation energy. nih.gov

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations (e.g., NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic properties, providing a powerful means to verify experimental results or identify unknown compounds. capes.gov.br Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and the chemical shifts (δ) and coupling constants (J) that define an NMR spectrum are fundamentally governed by the molecule's electronic structure. nih.gov

Computational methods, including DFT, can calculate the magnetic shielding tensors for each nucleus in this compound. mdpi.com These theoretical shielding values can then be converted into chemical shifts that can be directly compared with experimental NMR data, aiding in the assignment of signals and confirming the proposed molecular structure. nih.govresearchgate.net

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding Networks, Hirshfeld Surface Analysis)

In the solid state, the properties of a molecular crystal are heavily influenced by intermolecular interactions. For this compound, hydrogen bonding involving the N-H groups, the protonated nitrogen, and the chloride anion would be the dominant interactions.

Advanced Applications and Diverse Roles of Hexahydropyrimidine Systems in Chemical Innovation

Strategic Intermediates in Multicomponent Organic Synthesis

Hexahydropyrimidine (B1621009) scaffolds are valuable building blocks in organic synthesis, frequently accessed through multicomponent reactions (MCRs). These reactions, where multiple reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecular architectures. The synthesis of hexahydropyrimidine derivatives often employs a Mannich-type reaction, a classic example of a multicomponent condensation. nih.govukm.my This typically involves the reaction of an amine, an aldehyde or ketone, and a carbon acid.

One common approach involves the reaction of 1,3-diamines with aldehydes or ketones. acs.org For instance, new hexahydropyrimidine derivatives have been successfully synthesized via a Mannich-type reaction involving benzaldehyde (B42025) derivatives, ammonium (B1175870) acetate, and nitromethane (B149229) in n-butanol. nih.gov The versatility of MCRs allows for the generation of a diverse library of hexahydropyrimidine derivatives by varying the starting components. These reactions are often catalyzed by acids, such as ferric chloride, and can be promoted by methods like microwave irradiation to enhance reaction rates and yields. nih.govnih.gov

The strategic utility of hexahydropyrimidines as intermediates is highlighted by their role in the synthesis of more complex heterocyclic systems. For example, they can serve as precursors to various biologically active molecules. The ability to introduce a variety of substituents onto the hexahydropyrimidine ring during the MCR step makes them highly adaptable intermediates for combinatorial chemistry and drug discovery programs. ukm.myresearchgate.net

Table 1: Examples of Multicomponent Reactions for Hexahydropyrimidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference(s) |

| Benzaldehyde derivatives | Ammonium acetate | Nitromethane | n-BuOH, reflux | Substituted hexahydropyrimidines | nih.gov |

| 1,3-Diamines | Aldehydes/Ketones | - | - | Substituted hexahydropyrimidines | acs.org |

| Dibenzoylmethane | Formaldehyde (B43269) | Primary amines | FeCl₃ | 1,3-Disubstituted hexahydropyrimidines | researchgate.net |

Integration into Conformationally Constrained Peptides and Peptidomimetics

The rigid structure of the hexahydropyrimidine ring system makes it an attractive scaffold for the design of conformationally constrained peptides and peptidomimetics. nih.gov The inherent flexibility of natural peptides often leads to reduced binding affinity and metabolic instability. capes.gov.br By incorporating rigid cyclic structures like hexahydropyrimidine, it is possible to lock the peptide backbone into a specific conformation, which can enhance its biological activity and stability. capes.gov.brwikipedia.org

A notable strategy involves the transformation of hydroxyproline (B1673980), a naturally occurring amino acid, into hexahydropyrimidine units within a peptide sequence. nih.gov This process can generate peptidomimetics with reversed sequences or introduce valuable turn structures. The synthesis is achieved by reacting a dicarbonyl compound derived from hydroxyproline with an amine, leading to the formation of the hexahydropyrimidine ring. This method allows for the creation of peptides with increased rigidity and potentially altered biological functions. nih.gov

The integration of hexahydropyrimidines can induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. The ability to form these constrained structures in situ during peptide ligation presents an efficient pathway to access peptides with desired conformational properties at specific positions. nih.gov

Table 2: Impact of Hexahydropyrimidine Integration on Peptide Structure

| Feature | Description | Significance | Reference(s) |

| Conformational Rigidity | The cyclic nature of the hexahydropyrimidine ring restricts the rotational freedom of the peptide backbone. | Enhances binding affinity to biological targets and improves metabolic stability. | nih.govcapes.gov.br |

| Turn Induction | The hexahydropyrimidine scaffold can act as a template to induce β-turn structures in peptides. | Turns are critical for the three-dimensional folding and function of many peptides and proteins. | nih.gov |

| Sequence Reversal | The synthetic methodology allows for the creation of peptide sequences with a reversed N-to-C terminus direction. | Offers novel peptidomimetic designs with potentially unique biological activities. | nih.gov |

Utility in Material Science: Development as Polymer Stabilizers

Hexahydropyrimidine derivatives, particularly those with sterically hindered amine functionalities, show potential as polymer stabilizers. These compounds are analogous to Hindered Amine Light Stabilizers (HALS), a class of additives that protect polymers from degradation caused by exposure to UV radiation and heat. amfine.comwelltchemicals.comuvabsorber.com The mechanism of action of HALS involves scavenging free radicals that are formed during the photo-oxidation or thermal degradation of the polymer. welltchemicals.comfrontiersin.org

The stabilizing effect of these hindered amines is based on a regenerative cycle, often referred to as the Denisov cycle. welltchemicals.com In this cycle, the hindered amine is oxidized to a nitroxyl (B88944) radical, which then traps the polymer alkyl radicals, preventing chain propagation and degradation. The hindered amine is subsequently regenerated, allowing a single molecule to deactivate multiple degradation cycles, leading to long-term stability. welltchemicals.comuvabsorber.com Given the structural similarities, hexahydropyrimidine derivatives with appropriate substitution patterns can be expected to function in a similar manner.

The effectiveness of these stabilizers is dependent on factors such as their molecular weight and their compatibility with the polymer matrix. Higher molecular weight stabilizers tend to be less volatile and have better long-term performance. uvabsorber.com The incorporation of hexahydropyrimidine moieties into polymer backbones or as pendant groups could offer a route to creating polymers with enhanced intrinsic stability.

Table 3: Principles of Hindered Amine Stabilization

| Principle | Mechanism | Consequence for Polymer | Reference(s) |

| Radical Scavenging | The hindered amine traps alkyl and peroxyl radicals formed during polymer degradation. | Prevents chain scission and cross-linking, maintaining mechanical properties. | welltchemicals.comfrontiersin.org |

| Regenerative Cycle | The stabilizer is regenerated during the process, allowing for long-term effectiveness. | Provides extended protection against photo-oxidation and thermal degradation. | welltchemicals.comuvabsorber.com |

| Steric Hindrance | The bulky groups around the amine nitrogen protect the nitroxyl radical from side reactions. | Enhances the efficiency and longevity of the stabilizing action. | welltchemicals.com |

Design of Ligands for Coordination Chemistry and Metal Complexation

The nitrogen atoms within the hexahydropyrimidine ring possess lone pairs of electrons, making them potential donor sites for coordination with metal ions. This characteristic allows for the design of hexahydropyrimidine-based ligands for use in coordination chemistry and the formation of metal complexes. researchgate.nettcichemicals.com N-heterocyclic compounds are widely utilized as ligands due to their ability to form stable complexes with a variety of transition metals. mdpi.comsigmaaldrich.com

The coordination properties of hexahydropyrimidine ligands can be tuned by introducing different substituents on the ring. These substituents can influence the steric and electronic properties of the ligand, thereby affecting the geometry, stability, and reactivity of the resulting metal complex. researchgate.net For example, the introduction of additional donor groups can lead to the formation of polydentate ligands, which can form more stable chelate complexes with metal ions.

The resulting metal complexes can have applications in various fields, including catalysis, materials science, and bioinorganic chemistry. The specific properties of the metal complex will depend on the nature of both the metal ion and the hexahydropyrimidine ligand. For instance, complexes with redox-active metals could be explored for their catalytic activity in oxidation or reduction reactions. frontiersin.org

Table 4: Factors Influencing Metal Complexation with Hexahydropyrimidine Ligands

| Factor | Description | Effect on Complex | Reference(s) |

| Nitrogen Donor Atoms | The lone pairs on the nitrogen atoms coordinate to the metal center. | Formation of a stable metal-ligand bond. | researchgate.nettcichemicals.com |

| Ring Conformation | The chair-like conformation of the hexahydropyrimidine ring influences the geometry of the complex. | Dictates the spatial arrangement of other ligands around the metal center. | - |

| Substituents | Functional groups on the ring can alter the ligand's electronic and steric properties. | Modifies the stability, reactivity, and spectroscopic properties of the complex. | researchgate.net |

Exploration as Chemosensors and Molecular Recognition Agents

The ability of the hexahydropyrimidine scaffold to participate in specific molecular interactions makes it a candidate for the development of chemosensors and molecular recognition agents. nih.govnih.gov Chemosensors are molecules designed to signal the presence of a specific analyte through a measurable change, such as a color change or fluorescence emission. nih.gov These systems typically consist of a receptor unit that binds to the analyte and a reporter unit that produces the signal.

In the context of hexahydropyrimidine derivatives, the nitrogen atoms can act as part of the receptor site, capable of forming hydrogen bonds or coordinating with metal ions. The binding of an analyte to the hexahydropyrimidine-based receptor can induce a conformational change or an electronic perturbation that is transmitted to the reporter unit, resulting in a detectable signal. nih.gov N-heterocyclic compounds are frequently employed in the design of chemosensors for various ions and neutral molecules. nih.govcapes.gov.br

The design of selective chemosensors requires careful tuning of the receptor's size, shape, and electronic properties to achieve specific recognition of the target analyte. The modular nature of hexahydropyrimidine synthesis, particularly through multicomponent reactions, allows for the systematic variation of substituents to optimize the sensor's performance for a particular application.

Table 5: Principles of Chemosensing with Hexahydropyrimidine-Based Systems

| Principle | Description | Desired Outcome | Reference(s) |

| Molecular Recognition | The hexahydropyrimidine scaffold provides a defined three-dimensional structure for selective binding of an analyte. | High selectivity for the target analyte over other species. | nih.govnih.gov |

| Signal Transduction | Binding of the analyte to the receptor induces a change in the electronic or photophysical properties of the molecule. | A measurable change in color, fluorescence, or electrochemical properties. | nih.gov |

| Hydrogen Bonding | The N-H groups of the hexahydropyrimidine ring can act as hydrogen bond donors. | Interaction with hydrogen bond accepting analytes. | - |

| Metal Coordination | The nitrogen atoms can coordinate to metal ions, leading to changes in the system's properties. | Sensing of specific metal ions. | nih.gov |

Investigation in Corrosion Inhibition Mechanisms (Focus on Chemical Interaction Principles)

Organic molecules containing heteroatoms such as nitrogen are well-known to act as corrosion inhibitors for metals in acidic environments. mdpi.comnih.govelectrochemsci.org The mechanism of inhibition primarily involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net Hexahydropyrimidine hydrochloride, with its nitrogen-rich heterocyclic structure, is a promising candidate for corrosion inhibition.

The adsorption process can occur through two main types of interactions: physisorption and chemisorption. nih.gov Physisorption involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules. In acidic solutions, the nitrogen atoms of the hexahydropyrimidine ring can become protonated, leading to a positively charged species that can be attracted to a negatively charged metal surface (in the presence of specifically adsorbed anions like Cl⁻). researchgate.net

Table 6: Chemical Interaction Principles in Corrosion Inhibition by this compound

| Interaction Principle | Description | Role in Inhibition | Reference(s) |

| Electrostatic Interaction (Physisorption) | Attraction between the protonated hexahydropyrimidine cation and the charged metal surface. | Initial adsorption onto the metal surface, forming a physical barrier. | nih.govresearchgate.net |

| Coordinate Bonding (Chemisorption) | Donation of lone pair electrons from the nitrogen atoms to the vacant d-orbitals of the metal. | Formation of a strong, stable protective film that blocks active corrosion sites. | nih.govresearchgate.net |

| Surface Coverage | The inhibitor molecules displace water molecules and other corrosive species from the metal surface. | Prevents the electrochemical reactions responsible for corrosion. | researchgate.net |

Q & A

Q. What are the standard synthetic routes for hexahydropyrimidine hydrochloride, and how are reaction conditions optimized?

this compound is typically synthesized via cyclocondensation of 1,3-diamines with carbonyl equivalents under acidic conditions. Key parameters include temperature (80–120°C), pH control (using HCl or PTSA as catalysts), and reaction time (6–24 hours) to maximize yield and purity . For example, a study demonstrated that using zirconium(IV) chloride as a catalyst improved reaction efficiency by 20% compared to traditional HCl . Monitoring via thin-layer chromatography (TLC) ensures reaction completion.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are standard for structural validation and purity assessment. X-ray crystallography is used to resolve crystalline structures, as shown in studies comparing torsional angles (e.g., -58.60° to 76.78°) across derivatives . Mass spectrometry (MS) further confirms molecular weight, while Differential Scanning Calorimetry (DSC) identifies thermal stability profiles .

Q. What are common impurities in this compound synthesis, and how are they mitigated?

Impurities often arise from incomplete cyclization or side reactions (e.g., dimerization). HPLC with UV detection (λ = 254 nm) is employed to monitor byproducts. Adjusting stoichiometric ratios of reactants and using inert atmospheres (N₂/Ar) reduce oxidation byproducts . Recrystallization in ethanol/water mixtures (70:30 v/v) enhances purity to >98% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for hexahydropyrimidine derivatives?

Discrepancies in torsional angles (e.g., ±68.70° vs. ±76.78°) arise from substituent effects and polymorphism. Cross-referencing databases like the Cambridge Structural Database (CSD codes: JULBUN, SAGXIJ) and performing temperature-dependent XRD (e.g., at 150 K vs. 298 K) clarify conformational stability . Pairing with computational models (DFT calculations) validates experimental observations .

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound?

A factorial design approach (e.g., Box-Behnken) identifies optimal parameters:

Q. What pharmacological mechanisms are explored for this compound, and how are they validated?

Derivatives show antimalarial activity by targeting Plasmodium falciparum’s dihydroorotate dehydrogenase (PfDHODH). In vitro assays (IC₅₀ = 0.8–2.3 µM) combined with molecular docking (Glide score: -9.2 kcal/mol) validate binding affinity . Resistance studies involve serial passage under sub-lethal drug pressure to monitor mutation rates .

Q. How do researchers address stability challenges in this compound under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation pathways (e.g., hydrolysis at the pyrimidine ring). Lyophilization and storage in amber vials at -20°C extend shelf life by 12 months. DSC thermograms detect glass transitions (Tg = 85°C) to guide formulation .

Q. How are hexahydropyrimidine derivatives rationally designed for enhanced bioactivity?

Structure-Activity Relationship (SAR) studies focus on substituent effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.